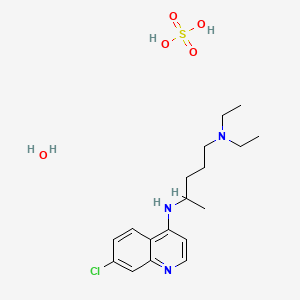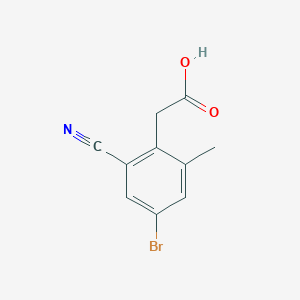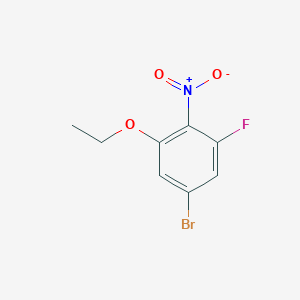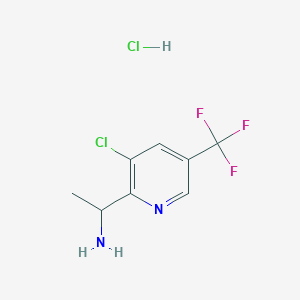![molecular formula C9H12ClN3O B1475137 [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1564456-04-7](/img/structure/B1475137.png)
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol
Vue d'ensemble
Description
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is a chemical compound that features a pyrazine ring substituted with a chlorine atom and a pyrrolidine ring attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol typically involves multiple steps. One common method starts with the Suzuki–Miyaura coupling reaction between (2,3-dichlorophenyl)boronic acid and 3-bromo-6-chloropyrazin-2-amine, yielding an intermediate compound . This intermediate is then subjected to further reactions, including protection of the amine group and subsequent functionalization to introduce the pyrrolidine ring and methanol group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and other steps to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets, such as protein tyrosine phosphatases, makes it a candidate for the development of anticancer agents .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications .
Mécanisme D'action
The mechanism of action of [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. By binding to these enzymes, the compound can modulate their activity, leading to downstream effects on cell proliferation, migration, and metabolism . This makes it a potential candidate for therapeutic applications in cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules, such as:
- [1-(6-Amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)pyrrolidin-2-yl]methanol
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
What sets [1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol apart from these similar compounds is its specific substitution pattern and the presence of both a pyrazine and pyrrolidine ring. This unique structure allows for distinct interactions with biological targets and offers versatility in chemical synthesis .
Propriétés
IUPAC Name |
[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-9(12-3-2-11-8)13-4-1-7(5-13)6-14/h2-3,7,14H,1,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQWYWSDZAWJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

